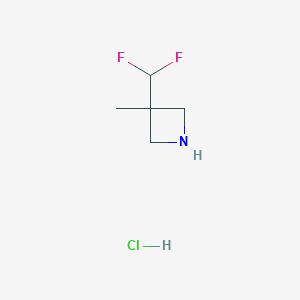

3-(Difluoromethyl)-3-methylazetidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethyl)-3-methylazetidine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to an azetidine ring, with the hydrochloride salt form enhancing its stability and solubility. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-3-methylazetidine hydrochloride typically involves the introduction of the difluoromethyl group onto the azetidine ring. One common method is the difluoromethylation of azetidine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-mediated difluoromethylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethyl)-3-methylazetidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidine derivatives .

Aplicaciones Científicas De Investigación

3-(Difluoromethyl)-3-methylazetidine hydrochloride has a broad range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes. The azetidine ring structure allows for specific binding interactions with target proteins, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-3-methylazetidine hydrochloride include other difluoromethylated azetidines and fluorinated heterocycles. Examples include:

- 3-(Trifluoromethyl)-3-methylazetidine

- 3-(Difluoromethyl)-3-ethylazetidine

- 3-(Difluoromethyl)-3-phenylazetidine

Uniqueness

The uniqueness of this compound lies in its specific combination of the difluoromethyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydrochloride salt form further enhances its solubility and stability, distinguishing it from other similar compounds .

Actividad Biológica

3-(Difluoromethyl)-3-methylazetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Azetidines, as a class, have shown promise in various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C5H8ClF2N

- Molecular Weight : 155.57 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoromethyl group enhances lipophilicity and may improve the compound's binding affinity to target enzymes or receptors. Research suggests that azetidine derivatives can act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

- Antibacterial Activity : In vitro studies demonstrated that this compound exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics.

- Anti-inflammatory Effects : The compound was tested in animal models for its anti-inflammatory effects. Results indicated a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cancer cell lines showed that this compound can induce apoptosis in a dose-dependent manner. The IC50 values varied across different cell lines, highlighting its selective toxicity.

Data Table of Biological Activities

| Activity Type | Test System | Result | Reference |

|---|---|---|---|

| Antibacterial | E. coli | MIC = 16 µg/mL | |

| Anti-inflammatory | Rat model | Reduced TNF-α levels | |

| Cytotoxicity | A549 (lung cancer) | IC50 = 25 µM | |

| HeLa (cervical cancer) | IC50 = 15 µM |

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various azetidine derivatives, including this compound. The compound demonstrated potent activity against resistant strains of Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

In a preclinical model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 3: Cancer Cell Line Testing

In vitro testing against multiple cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment.

Propiedades

IUPAC Name |

3-(difluoromethyl)-3-methylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVTVHXUDWSYAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.